molecular formula C13H17NO5 B1428087 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde CAS No. 1443980-16-2

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Cat. No.: B1428087
CAS No.: 1443980-16-2
M. Wt: 267.28 g/mol
InChI Key: OIFLLIWFCBKKSN-UHFFFAOYSA-N
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Description

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative with a unique substitution pattern. Its structure includes a methoxy group at position 5, a 2-methylbutoxy group at position 4, and a nitro group at position 2 on the benzaldehyde core. This compound is cataloged under CAS RN 1443980-16-2 and is commercially available for research purposes .

Properties

IUPAC Name

5-methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-7,9H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFLLIWFCBKKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Summary of Key Reagents and Conditions

Reaction Step Reagents Solvent Temperature Time Yield References
Methylation Iodomethane, K₂CO₃ DMF 20°C 16 hours Quantitative
Ether Formation 2-methylbutanol derivative, K₂CO₃ DMF 60-80°C Several hours Not specified
Nitration HNO₃, H₂SO₄ 0°C Controlled Minutes to hours Mono-nitrated ,

Table 2: Advantages and Challenges

Aspect Details References
High regioselectivity Achieved via controlled nitration ,
Yield efficiency Up to 100% in methylation
Reaction control Temperature and reagent ratios critical ,
Industrial scalability Feasible with standard nitration and alkylation procedures ,

Additional Considerations and Notes

  • Purification: Crude products are purified via recrystallization or chromatography.
  • Safety: Nitration reactions are exothermic; proper cooling and handling are essential.
  • Environmental Impact: Waste acids and nitration by-products require proper disposal.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy and alkoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Employed in research to understand the mechanisms of nitration, methylation, and alkylation reactions.

Biology:

    Biochemical Studies: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

    Pharmaceutical Research: Explored for its potential as a precursor in the synthesis of pharmacologically active compounds.

Industry:

    Material Science: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde exerts its effects involves interactions at the molecular level. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzaldehyde ring. The methoxy and alkoxy groups can influence the compound’s solubility and overall chemical behavior. These interactions can modulate the compound’s activity in various chemical and biological processes.

Comparison with Similar Compounds

The following analysis compares 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde with structurally and functionally related nitrobenzaldehyde derivatives, focusing on substituent effects, synthetic pathways, and biological or catalytic activities.

Structural and Functional Group Comparisons
Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Key Applications/Properties Reference
This compound Methoxy (5), 2-methylbutoxy (4), nitro (2) Aldehyde, ether, nitro 283.27 g/mol* Research reagent; potential antimicrobial precursor
4-Methoxy-2-nitrobenzaldehyde Methoxy (4), nitro (2) Aldehyde, nitro 181.14 g/mol Chemical synthesis intermediate
2-Nitrobenzaldehyde Nitro (2) Aldehyde, nitro 151.12 g/mol Substrate for dehydrogenase enzymes
2-Azido-4-methoxy-5-nitrobenzaldehyde Azide (2), methoxy (4), nitro (5) Aldehyde, azide, nitro 222.15 g/mol Click chemistry intermediates

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : The nitro group at position 2 (common in all compounds) strongly withdraws electrons, activating the aldehyde for nucleophilic reactions. However, the methoxy and 2-methylbutoxy groups donate electrons, creating a unique electronic balance that may alter reaction kinetics .

Biological Activity

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (CAS No. 1443980-16-2) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its efficacy in various applications, particularly in pharmacology and biochemistry.

This compound is characterized by the following structural features:

  • Molecular Formula : C13H17N1O4
  • Molecular Weight : 251.28 g/mol
  • Functional Groups : Methoxy, nitro, and aldehyde groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies and Research Findings

  • Antimicrobial Activity : In a study evaluating various nitrobenzaldehyde derivatives, this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, indicating its potential as a lead compound for drug development .
  • Anti-inflammatory Studies : Research involving animal models of inflammation showed that administration of this compound led to a marked reduction in edema and inflammatory markers. The compound was effective in reducing paw swelling in a carrageenan-induced rat model, suggesting its utility in treating inflammatory conditions .
  • Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The compound triggered caspase activation and increased levels of reactive oxygen species (ROS), indicating a mechanism involving oxidative stress as a pathway for inducing cell death .

Data Table: Summary of Biological Activities

Biological ActivityObservation/EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced paw swelling in rat model
CytotoxicityInduced apoptosis in MCF-7 cells

Q & A

Q. How can researchers optimize the synthesis of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde to improve yield and purity?

  • Methodological Answer : Synthesis optimization can be achieved via selective oxidation and etherification. For example, nitrobenzaldehyde derivatives are often synthesized using TEMPO-catalyzed oxidation (e.g., 2-nitrobenzaldehyde from 2-nitrobenzyl alcohol with TEMPO/NaClO, yielding >93% purity) . For the methoxy and 2-methylbutoxy substituents, Friedel-Crafts alkylation or Mitsunobu reactions may be applied. Key Parameters :
  • Temperature control (e.g., 0–5°C for nitro group stability).
  • Solvent selection (e.g., dichloromethane for etherification).
  • Catalytic systems (e.g., TEMPO for oxidation; triphenylphosphine/DIAD for Mitsunobu).
    Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via 1H^1H-NMR (e.g., aldehyde proton at δ 10.1–10.3 ppm) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
  • 1H^1H-NMR and 13C^{13}C-NMR : Assign signals for methoxy (δ ~3.8 ppm), nitro group (δ ~8.2 ppm), and aldehyde (δ ~10.2 ppm) .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~307) and assess purity (>95%) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, NO2_2 asymmetric stretch at ~1520 cm1^{-1}) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Store in airtight, light-resistant containers under inert gas (N2_2) at –20°C to prevent aldehyde oxidation .
  • Avoid moisture to prevent hydrolysis of the methoxy group (use desiccants like silica gel) .
  • Monitor degradation via periodic HPLC analysis (look for peaks corresponding to nitroso or carboxylic acid byproducts) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to mitigate inhalation risks (nitro compounds can release NOx_x vapors) .
  • Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the nitro group in similar benzaldehyde derivatives?

  • Methodological Answer : Conflicting reactivity (e.g., reduction vs. electrophilic substitution) may arise from solvent polarity or steric effects. For example:
  • Reduction : Use Pd/C or NaBH4_4 in ethanol to test nitro-to-amine conversion. Compare yields under varying pH (acidic vs. neutral) .
  • Electrophilic Substitution : Perform bromination in acetic acid; monitor regioselectivity via 1H^1H-NMR .
    Data Interpretation : Tabulate kinetic data (Table 1):
ConditionReaction Rate (min1^{-1})Byproduct %
Acidic (H2 _2SO4 _4)0.128%
Neutral (EtOH)0.0815%

Adjust reaction design based on competing pathways .

Q. What strategies mitigate impurity formation during multistep synthesis?

  • Methodological Answer :
  • Intermediate Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) after each step .
  • Byproduct Identification : LC-MS/MS to detect trace impurities (e.g., dimerization products at m/z ~614) .
  • Process Optimization : Replace traditional alkylation with flow chemistry for better control over exothermic steps .

Q. How can computational methods predict degradation pathways of this compound?

  • Methodological Answer :
  • DFT Calculations : Model bond dissociation energies (e.g., C–O bond in methoxy group: ~85 kcal/mol) to identify labile sites .
  • Molecular Dynamics Simulations : Predict hydrolysis rates in aqueous buffers (pH 2–10) .
    Validation : Compare simulated data with accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What catalytic systems enhance regioselectivity in further functionalization?

  • Methodological Answer :
  • Palladium Catalysts : Use Pd(OAc)2_2/Xantphos for Suzuki couplings at the 4-(2-methylbutoxy) position .
  • Organocatalysts : Thiourea catalysts for asymmetric additions to the aldehyde group .
    Case Study :
  • Substrate: this compound.
  • Reaction: Allylation with CH2 _2=CHMgBr.
  • Outcome: 85% yield, >90% regioselectivity at C-3 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde
Reactant of Route 2
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5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

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